N-[(furan-2-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Description
N-[(furan-2-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with two distinct heterocyclic moieties: (1) a 4-methyl-1,1,3-trioxo-thiazolidin-2-yl group at the 3-position of the benzene ring and (2) a furan-2-ylmethyl group attached to the amide nitrogen. The thiazolidinone ring system, modified with sulfone (trioxo) groups, is a key pharmacophore associated with diverse biological activities, including enzyme inhibition and antimicrobial effects . The furan moiety enhances lipophilicity and may contribute to target binding via π-π stacking or hydrogen bonding. This compound’s structural complexity positions it within a broader class of benzamide derivatives explored for therapeutic applications, particularly in oncology and infectious diseases.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11-10-24(21,22)18(16(11)20)13-5-2-4-12(8-13)15(19)17-9-14-6-3-7-23-14/h2-8,11H,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWYUHUPZLFLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole/Triazole-Substituted Benzamides
Compounds such as 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (similarity score: 0.500) and 2-(methylamino)-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (score: 0.479) share the benzamide scaffold but replace the thiazolidinone and furan groups with thiazole and triazole substituents . These analogs exhibit moderate structural similarity to the target compound, with differences in electronic properties due to the absence of the sulfone-rich thiazolidinone ring.
1,3,4-Oxadiazole Benzamides (LMM Series)
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) features a furan-2-yl group and a sulfamoyl substituent, contrasting with the target compound’s thiazolidinone and simpler amide linkage . LMM11 demonstrated antifungal activity against C. albicans via thioredoxin reductase inhibition, suggesting that the furan-benzamide framework is compatible with antimicrobial applications.
SHP2-Targeting Furanylbenzamides (SBI Series)
The SBI series, including (Z)-N-benzyl-3-(5-((3-oxobenzo[b]thiophen-2(3H)-ylidene)methyl)furan-2-yl)benzamide (SBI-2129), shares the furanylbenzamide backbone but incorporates benzo[b]thiophenone or piperidine groups instead of the thiazolidinone ring . These compounds inhibit oncogenic tyrosine phosphatase SHP2 in leukemia, highlighting the therapeutic relevance of the benzamide-furan scaffold.
Chlorinated Thiazolidinone Analog
2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(furan-2-ylmethyl)benzamide (CAS 919682-19-2) is a direct structural analog of the target compound, differing only by a chlorine atom at the benzene ring’s 2-position and a dimethyl group on the thiazolidinone ring . This analog underscores the structure-activity relationship (SAR) within this chemical class, where minor modifications significantly impact pharmacokinetics.
Comparative Analysis Table
Biological Activity
N-[(furan-2-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanism of action, and biological effects, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound features a unique structure comprising a benzamide core , a furan ring , and a thiazolidinone moiety . The synthesis typically involves multi-step organic reactions, with one common method being the condensation of furan-2-carbaldehyde with 3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid in the presence of catalysts under controlled conditions .
This compound exhibits its biological activity primarily through enzyme inhibition . It interacts with molecular targets such as phosphoinositide 3-kinases (PI3Ks), which are critical in various cellular processes including growth and metabolism. The compound has been shown to selectively inhibit PI3Kgamma, a target for inflammatory and autoimmune diseases .
Key Mechanisms:
- Enzyme Inhibition : Binds to active sites of enzymes, preventing substrate access.
- Selective Targeting : Exhibits specificity towards class IB PI3K-mediated cellular effects .
Biological Activity
Research indicates that this compound has significant potential in various therapeutic areas:
Anticancer Activity
Studies have demonstrated that this compound can inhibit cancer cell growth. The mechanism involves disrupting critical signaling pathways within cancer cells through PI3K inhibition.
Anti-inflammatory Effects
In preclinical models, the compound has shown promising results in reducing leukocyte recruitment in inflammatory conditions. Oral administration in mouse models led to significant decreases in inflammation markers .
Case Studies
A notable study explored the effects of a similar furan-based thiazolidinedione compound on inflammatory diseases. The results indicated that these compounds could effectively reduce symptoms associated with conditions like rheumatoid arthritis by modulating immune responses .
Comparative Analysis
When compared to similar compounds such as N-(furan-2-ylmethyl)-1H-indole-3-carboxamide and furan derivatives known for their anticancer properties, N-[(furan-2-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-y)benzamide stands out due to its unique combination of functional groups that enhance its biological activity.
| Compound | Biological Activity | Unique Features |
|---|---|---|
| N-(furan-2-ylmethyl)-1H-indole | Anticancer | Indole core |
| Furan derivatives | Antimicrobial | Simple structure |
| N-[Furan-Methyl]-Thiazolidinone | Anticancer/Anti-inflammatory | Complex multi-functional structure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
